Sanguinarium Chloride-d4
Description
Significance of Isotopic Labeling in Mechanistic Elucidation of Bioactive Molecules
Isotopic labeling is a technique used to track the journey of a molecule through a chemical reaction or a biological system. wikipedia.org By replacing one or more atoms of a molecule with their isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can monitor the molecule's fate. youtube.comwikipedia.orgfiveable.me This method is particularly crucial for elucidating the mechanisms of action of bioactive molecules. nih.govbohrium.com
The replacement of hydrogen with deuterium can lead to a phenomenon known as the "deuterium kinetic isotope effect" (DKIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions that involve the cleavage of this bond to proceed more slowly. nih.gov This effect is instrumental in identifying metabolic "soft spots" in drug candidates—positions susceptible to metabolic breakdown by enzymes like cytochrome P450. nih.gov By selectively deuterating these positions, the metabolic rate can be slowed, potentially improving the pharmacokinetic profile of a drug. nih.govnih.gov
Furthermore, isotopically labeled compounds are indispensable tools in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). clearsynth.comwikipedia.org They serve as internal standards for accurate quantification in complex biological matrices and help in tracing metabolic pathways. youtube.com
Overview of Benzophenanthridine Alkaloids and Sanguinarium Chloride
Benzophenanthridine alkaloids are a significant class of tetracyclic isoquinoline (B145761) alkaloids found predominantly in plant families such as Papaveraceae (poppy family), Fumariaceae, and Rutaceae. mdpi.comnih.govnih.govresearchgate.net These natural products are known for a wide array of biological activities. mdpi.comnih.gov Structurally, they feature a benzo[c]phenanthridine (B1199836) core. acs.org
Sanguinarium Chloride, also known as Sanguinarine (B192314) Chloride, is a prominent member of the benzophenanthridine alkaloid family. nih.govottokemi.com It is extracted from plants like the bloodroot (Sanguinaria canadensis) and Mexican prickly poppy (Argemone mexicana). nih.gov The compound is recognized for its planar, cationic structure and has been investigated for various biological properties. nih.govottokemi.comchemicalbook.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₄ClNO₄ | nih.gov |
| Molecular Weight (anhydrous) | 367.78 g/mol | ottokemi.com |
| CAS Number | 5578-73-4 | nih.gov |
| Appearance | Faint orange to very dark orange solid | ottokemi.com |
Rationale for Deuteration of Sanguinarium Chloride
The deuteration of Sanguinarium Chloride to yield Sanguinarium Chloride-d4 is motivated by several key research objectives rooted in the principles of isotopic labeling. The primary goals for creating a deuterated version of this natural product include:
Properties
Molecular Formula |
C₂₀H₁₀D₄ClNO₄ |
|---|---|
Molecular Weight |
371.81 |
Synonyms |
13-Methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium Chloride-d4; Sanguinarine Hydrochloride-d4; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Sanguinarium Chloride Sanguinarium Chloride D4
Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Sites
The introduction of four deuterium atoms into the sanguinarine (B192314) scaffold requires a strategic approach, targeting specific, synthetically accessible positions. The most logical sites for deuterium incorporation are the N-methyl group and the C6 position, which can be targeted through precursor-based and direct deuteration methods.
A common and effective strategy for producing deuterated sanguinarine involves the use of a deuterated precursor in the final stages of a total synthesis or in a semi-synthetic route starting from a related natural product. The N-methyl group of sanguinarine is an ideal target for introducing three deuterium atoms (a -CD₃ group).
One established synthetic route to sanguinarine and its derivatives involves the cyclization of a suitable precursor. nih.gov A plausible approach for synthesizing Sanguinarium Chloride-d3 (as a precursor to d4) would involve the use of deuterated methyl iodide (CD₃I) or a similar deuterated methylating agent in the step that forms the N-methyl group. For instance, a late-stage intermediate could be N-methylated using CD₃I to yield the N-trideuteromethyl derivative.
The complete biosynthesis of sanguinarine in engineered yeast, starting from tyrosine, presents another avenue for precursor-directed labeling. nih.gov By supplying the fermentation medium with a deuterated precursor, such as L-tyrosine-d₄, it might be possible to incorporate deuterium into the backbone of the molecule, although controlling the specific final location of the deuterium atoms would be complex. A more controlled biosynthetic approach would involve feeding a later-stage, custom-synthesized deuterated intermediate to the yeast culture.
Direct deuteration involves the exchange of hydrogen for deuterium on the final Sanguinarium Chloride molecule or a very late-stage intermediate. A highly efficient method for introducing a single deuterium atom into the sanguinarine structure is through the reduction of the iminium cation at the C=N⁺ bond.
Sanguinarium Chloride can be reduced to dihydrosanguinarine (B1196270) using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov To introduce deuterium, a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), can be employed. This reaction would stereospecifically deliver a deuterium atom to the C6 position, yielding 6-deuterio-dihydrosanguinarine. Subsequent oxidation of the dihydrosanguinarine back to the quaternary alkaloid would retain the deuterium at the C6 position.
Combining the precursor and direct deuteration strategies would be the most logical pathway to Sanguinarium Chloride-d4. This would involve:
Synthesis of N-trideuteromethyl-sanguinarine (Sanguinarium Chloride-d3) using a deuterated methylating agent.
Reduction of the resulting Sanguinarium Chloride-d3 with sodium borodeuteride (NaBD₄) to produce N-trideuteromethyl-6-deuterio-dihydrosanguinarine.
Oxidation of the d4-dihydrosanguinarine intermediate to yield the final product, this compound.
| Deuteration Strategy | Reagent | Deuterium Atoms Incorporated | Position(s) Labeled |
| Precursor Methylation | CD₃I (Trideuteriomethyl iodide) | 3 | N-CH₃ |
| Direct Reduction | NaBD₄ (Sodium borodeuteride) | 1 | C6 |
| Combined Approach | CD₃I and NaBD₄ | 4 | N-CH₃, C6 |
Reaction Kinetics and Isotopic Effects in this compound Synthesis
The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in zero-point vibrational energy between a C-H bond and a C-D bond; the latter has a lower zero-point energy and thus requires more energy to break.
In the proposed synthesis of this compound, a primary KIE would be expected in any step that involves the cleavage of a C-H bond at a position being deuterated. For instance, if direct H-D exchange on the aromatic rings were attempted, the rate of C-H bond breaking would be the rate-determining step, and a significant KIE would be observed.
However, in the more plausible synthetic routes outlined above, the KIE is likely to be secondary. In the reduction of the iminium ion with NaBD₄, the C-H(D) bond is being formed, not broken, in the rate-determining step. The observed secondary KIE (kH/kD) would likely be close to 1, indicating a negligible effect on the reaction rate. Similarly, the methylation of the precursor amine with CD₃I involves the cleavage of the C-I bond, not a C-H bond, so a significant primary KIE would not be anticipated.
The most significant isotopic effect would be observed in the mass of the final product, which is a key analytical feature for its identification and quantification.
| Reaction Step | Type of Isotope Effect | Expected kH/kD | Implication for Synthesis |
| Reduction with NaBD₄ | Secondary | ~1.0-1.1 | Negligible impact on reaction time. |
| Methylation with CD₃I | Secondary | ~1.0 | No significant change in reaction kinetics. |
Purification and Isolation Techniques for this compound
The purification of this compound from the reaction mixture is crucial to ensure its isotopic purity and to remove any unreacted starting materials or byproducts. Standard chromatographic techniques are well-suited for the isolation of alkaloids.
High-Performance Liquid Chromatography (HPLC) is a primary method for the purification of sanguinarine and its analogs. A reversed-phase C18 column is typically effective, using a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The gradient can be optimized to achieve baseline separation of this compound from any non-deuterated or partially deuterated species, although their retention times would be very similar.
Column Chromatography over silica (B1680970) gel or alumina (B75360) can also be used for purification, particularly for larger scale preparations. The polarity of the solvent system would be carefully selected to ensure good separation.
Analytical Confirmation: The successful synthesis and purity of this compound must be confirmed using analytical techniques.
Mass Spectrometry (MS): This is the definitive technique to confirm the incorporation of deuterium. High-resolution mass spectrometry (HRMS) will show a molecular ion peak corresponding to the mass of the d4-labeled compound (approximately 371.8 g/mol ), which is 4 mass units higher than the unlabeled Sanguinarium Chloride (approximately 367.8 g/mol ). nih.govmedchemexpress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a disappearance of the signal corresponding to the N-methyl protons and the proton at C6. ²H NMR (deuterium NMR) will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.
| Technique | Purpose | Expected Observation for this compound |
| Reversed-Phase HPLC | Purification and Purity Assessment | A single major peak at a specific retention time. |
| High-Resolution Mass Spectrometry | Confirmation of Deuterium Incorporation | Molecular ion peak shifted by +4 m/z units compared to the unlabeled standard. |
| ¹H NMR Spectroscopy | Structural Confirmation | Absence of signals for N-CH₃ and H-6 protons. |
| ²H NMR Spectroscopy | Confirmation of Deuterium Position | Signals corresponding to the chemical shifts of the deuterated positions. |
Advanced Spectroscopic Characterization and Structural Elucidation of Sanguinarium Chloride D4
Nuclear Magnetic Resonance (NMR) Spectroscopy of Sanguinarium Chloride-d4
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For isotopically labeled compounds like this compound, specific NMR methods are employed to confirm the site of deuteration and to understand the structural nuances influenced by isotopic substitution.
Deuterium (B1214612) NMR (²H NMR) for Site-Specific Analysis
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unequivocal evidence of deuteration. wikipedia.org In a ²H NMR spectrum of this compound, the presence of signals confirms the successful incorporation of deuterium. The chemical shifts in ²H NMR are analogous to those in proton (¹H) NMR but are characterized by broader lineshapes and lower resolution. wikipedia.orgmagritek.com This technique is primarily used to verify the presence and location of the deuterium labels. For this compound, where the deuterium atoms are typically on the N-methyl group and another specific position, ²H NMR would show distinct resonances corresponding to these sites, confirming the isotopic labeling pattern. The effectiveness of the deuteration process can be quantitatively assessed using this method. magritek.com
Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) NMR Probes for this compound Analogs
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR provide further structural insights. In the ¹³C NMR spectrum of this compound, the carbon atoms directly bonded to deuterium will exhibit characteristic changes. The signals for these carbons will appear as multiplets due to one-bond ¹³C-²H coupling (a 1:1:1 triplet for a CD group) and will be shifted slightly upfield compared to the corresponding signals in the non-deuterated Sanguinarium Chloride. This isotopic shift is a well-documented phenomenon. PubChem provides ¹³C NMR spectral data for the non-deuterated Sanguinarium Chloride, which can serve as a reference. nih.gov
Nitrogen-15 (¹⁵N) NMR is particularly informative for studying the electronic environment of the nitrogen atom. wikipedia.org The ¹⁵N chemical shift is sensitive to factors like quaternization and the nature of substituents. researchgate.net For Sanguinarium Chloride, a quaternary alkaloid, the ¹⁵N resonance is expected at a specific chemical shift that can be compared with related structures. researchgate.netresearchgate.net In the d4 analog, the deuteration of the N-methyl group would likely induce a small upfield isotope shift in the ¹⁵N NMR spectrum, providing further confirmation of the deuteration site. The ¹⁵N NMR chemical shifts for quaternary nitrogen atoms in similar alkaloid structures have been reported, offering a comparative framework for the analysis of this compound. researchgate.net
Multi-dimensional NMR for Conformational and Dynamic Studies of this compound
Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the full ¹H and ¹³C NMR spectra and in elucidating the connectivity of the molecular framework. columbia.edu An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range correlations (typically 2-3 bonds). columbia.edu
High-Resolution Mass Spectrometry (HRMS) of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for analyzing its fragmentation patterns, which provides structural information.
Fragmentation Pathway Analysis and Isotopic Purity Assessment of this compound
The mass spectrum of Sanguinarium Chloride shows a molecular ion [M]⁺ at an even mass-to-charge ratio (m/z) due to the presence of a single quaternary nitrogen atom. researchgate.net In the case of this compound, the molecular ion peak would be shifted by four mass units compared to its non-deuterated counterpart.
The fragmentation pattern in tandem mass spectrometry (MS/MS) provides a fingerprint for the molecule's structure. For Sanguinarine (B192314), the active moiety of Sanguinarium Chloride, characteristic fragment ions are observed. researchgate.netresearchgate.net These include losses of a methyl radical ([M-CH₃]⁺), carbon monoxide ([M-CO]⁺), and a combination of formaldehyde (B43269) and carbon monoxide ([M-(CH₂O+CO)]⁺). researchgate.net In this compound, the fragmentation pattern would be expected to show corresponding losses, for instance, the loss of a deuterated methyl radical (CD₃). This allows for the confirmation of the location of the deuterium labels within the molecule.
HRMS is also critical for assessing the isotopic purity of this compound by comparing the relative intensities of the ion signals corresponding to the d4 isotopologue and any residual lower-deuterated or non-deuterated species.
Table 1: Characteristic MS/MS Fragmentation of Sanguinarine Data sourced from ResearchGate and PubChem. researchgate.netnih.gov
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 332.0 | 317.0 | CH₃ |
| 332.0 | 304.0 | CO |
| 332.0 | 274.0 | CH₂O + CO |
Vibrational Spectroscopy (FTIR, Raman) for this compound
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within a molecule. For this compound, these methods are particularly insightful for confirming the success of deuterium labeling and for understanding the subtle changes in molecular vibrations that result from the increased mass of the isotope. While specific experimental spectra for this compound are not widely published, the principles of vibrational spectroscopy allow for a detailed theoretical description of the expected spectral features.
The vibrational modes of this compound can be predicted by considering the vibrations of the parent molecule, Sanguinarine Chloride. The complex aromatic structure of sanguinarine gives rise to a rich vibrational spectrum. Key vibrational modes include C-H stretching, C=C aromatic ring stretching, C-O-C stretching of the methylenedioxy bridges, and various in-plane and out-of-plane bending modes.
Isotopic Shifts in Vibrational Modes of Deuterated Sanguinarium Chloride
The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), in this compound leads to predictable shifts in the vibrational frequencies of the molecule. This phenomenon, known as the kinetic isotope effect, is a direct consequence of the increased reduced mass of the vibrating atoms. The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. Therefore, replacing a hydrogen atom with a deuterium atom will cause the corresponding vibrational frequency to decrease.
The most significant isotopic shifts in the vibrational spectrum of this compound are expected for the modes directly involving the deuterium atoms. For instance, the C-D stretching vibrations will appear at a considerably lower frequency (wavenumber) compared to the C-H stretching vibrations in the non-deuterated analogue. This shift can be approximated using the following relationship:
νC-D ≈ νC-H / √2
where νC-D and νC-H are the vibrational frequencies of the C-D and C-H bonds, respectively. This relationship anticipates that C-D stretching bands will be observed in the 2100-2300 cm⁻¹ region, a significant shift from the typical 2800-3100 cm⁻¹ range for C-H stretching vibrations.
Bending vibrations involving deuterium (C-D bending) will also exhibit a downward shift in frequency, although the effect may be less pronounced than for stretching vibrations. These shifts provide a clear spectroscopic signature for the incorporation of deuterium into the Sanguinarium Chloride structure. The aromatic C-C stretching and other skeletal vibrations of the molecule are expected to be less affected by deuteration, as the relative change in the reduced mass for these heavier atomic systems is much smaller.
The following table provides a theoretical comparison of the expected vibrational frequencies for key functional groups in Sanguinarium Chloride and the predicted shifts upon deuteration to form this compound.
| Vibrational Mode | Sanguinarium Chloride (cm⁻¹) | This compound (Predicted, cm⁻¹) |
| Aromatic C-H Stretch | ~3050-3150 | ~2250-2350 |
| Methyl C-H Stretch | ~2850-2960 | ~2100-2200 |
| Aromatic C-H Bend | ~750-900 | Lower frequency shift expected |
| Methyl C-H Bend | ~1375-1450 | Lower frequency shift expected |
Note: The predicted values for this compound are based on theoretical calculations and the known effects of deuteration on vibrational frequencies. Actual experimental values may vary.
X-ray Crystallography and Solid-State Structural Analysis of this compound (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, thereby offering a complete picture of the molecule's solid-state structure.
Currently, there is no specific X-ray crystallographic data available in the public domain for this compound. However, the crystal structure of the non-deuterated parent compound, Sanguinarine, has been studied in complex with DNA. nih.govresearchgate.net These studies reveal that the sanguinarine molecule is planar, a characteristic feature of intercalating agents, which allows it to stack between the base pairs of the DNA double helix. nih.govresearchgate.net The iminium form of sanguinarine is the one that interacts with DNA. nih.govresearchgate.net
Therefore, while direct experimental data for this compound is pending, the extensive crystallographic studies on Sanguinarine provide a robust model for its solid-state structure.
Mechanistic Investigations of Sanguinarium Chloride D4 in Biochemical Systems
Elucidation of Enzyme-Substrate Interactions with Deuterated Sanguinarium Chloride
The study of how enzymes interact with their substrates is fundamental to biochemistry. Deuterated compounds like Sanguinarium Chloride-d4 provide a sophisticated method to dissect these interactions, offering insights into reaction speeds and metabolic processing.
Kinetic Isotope Effects (KIEs) in this compound Mediated Reactions
The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.orglibretexts.org The KIE is a primary method for determining if a specific bond is broken in the rate-determining step of a reaction. The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. princeton.edu Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the slowest step in the reaction mechanism.
In the context of this compound, a significant KIE (kH/kD > 1) would be observed if a C-H bond, which is deuterated in the d4 variant, is cleaved during the rate-limiting step of an enzyme-catalyzed reaction. For example, the detoxification of sanguinarine (B192314) in some organisms involves its reduction to dihydrosanguinarine (B1196270) by the enzyme sanguinarine reductase. nih.gov By comparing the rate of this reaction using Sanguinarium Chloride versus this compound, researchers can determine if hydrogen transfer to the C6 position is the rate-limiting event. nih.gov The absence of a significant KIE would suggest that this bond cleavage occurs in a fast step of the reaction sequence.
Table 1: Hypothetical Kinetic Isotope Effect Data for Sanguinarine Reductase
| Substrate | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Implication for Rate-Determining Step |
| Sanguinarium Chloride (H) | kH | \multirow{2}{*}{6.5} | C-H bond cleavage is likely rate-determining. |
| This compound (D) | kD |
This interactive table presents hypothetical data to illustrate how KIE studies could be applied. Actual experimental values would be required to confirm the mechanism.
Deuterium (B1214612) Labeling for Tracing Metabolic Pathways of Sanguinarium Chloride (in vitro/cellular)
Stable isotope labeling is a cornerstone of metabolic research, allowing scientists to trace the fate of molecules within cells or whole organisms. nih.gov Deuterium's stability and its mass difference from hydrogen make this compound an excellent tracer for metabolic studies using mass spectrometry.
The primary metabolic pathway for sanguinarine is its conversion to dihydrosanguinarine. nih.gov When cells are treated with this compound, the deuterium label is retained throughout this metabolic conversion. By analyzing cell extracts over time with techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can track the appearance of deuterated metabolites. This allows for the unambiguous identification and quantification of the metabolic products of sanguinarine, confirming metabolic pathways and potentially uncovering previously unknown biotransformations. nih.gov This method avoids the secondary effects associated with other techniques, such as the use of protein synthesis inhibitors.
Table 2: Expected Mass Shifts for Tracing this compound Metabolism
| Compound | Molecular Formula (non-labeled) | Expected Mass (M+H)+ (non-labeled) | Expected Mass (M+H)+ (d4-labeled) | Mass Shift (Da) |
| Sanguinarium Chloride | C20H14NO4+ | 332.09 | 336.12 | +4 |
| Dihydrosanguinarine | C20H15NO4 | 333.10 | 337.13 | +4 |
This interactive table shows the theoretical mass-to-charge ratio (m/z) for the parent compound and its primary metabolite, illustrating how deuterium labeling facilitates tracking via mass spectrometry.
Molecular Basis of this compound Interaction with Nucleic Acids
Sanguinarine is known to exert some of its biological effects by directly interacting with DNA and RNA. Understanding the precise nature of this binding is crucial.
Deuterated Sanguinarium Chloride as a Probe for DNA/RNA Intercalation Mechanisms
Sanguinarine is recognized as a DNA intercalator, preferentially binding to G-C rich sequences. nih.govnih.gov It inserts itself between the base pairs of the DNA double helix, a mechanism that is fundamental to its biological activity. nih.gov Using this compound as a probe can provide higher-resolution details about this interaction. Techniques like NMR spectroscopy and vibrational spectroscopy are sensitive to isotopic substitution. The deuterium label provides a specific, non-perturbing spectroscopic marker that can be used to define the orientation and dynamics of the alkaloid within the DNA or RNA binding pocket. Furthermore, studies using deuterium oxide (D2O) as a solvent have shown that the fluorescence lifetime of intercalating dyes can be enhanced, providing another avenue to probe the accessibility of the binding site to solvent and the specific nature of the chromatin environment. nih.gov
Deuterium Exchange Studies in Sanguinarium Chloride Binding to Protein Targets
Beyond nucleic acids, sanguinarine interacts with various protein targets, including enzymes and transcription factors. nih.gov Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for mapping ligand binding sites and characterizing conformational changes in proteins. nih.govnih.govyoutube.com
The HDX-MS method relies on the principle that backbone amide hydrogens on a protein exchange with deuterium atoms from a deuterated solvent at a rate dependent on their solvent accessibility and involvement in hydrogen bonds. youtube.comyoutube.com Regions of the protein involved in binding a ligand like this compound will be shielded from the solvent, resulting in a slower rate of deuterium uptake. youtube.com By comparing the deuterium exchange patterns of a protein in its free state versus its complex with this compound, researchers can pinpoint the specific peptide regions that constitute the binding interface or undergo allosteric conformational changes upon binding. biorxiv.orgnih.gov
Table 3: Example HDX-MS Data for a Target Protein Binding to this compound
| Peptide Sequence | Position | Deuterium Uptake (Free Protein) | Deuterium Uptake (Bound to Sanguinarium-d4) | Change in Uptake | Interpretation |
| GLVGERVTE | 15-23 | 4.8 Da | 4.7 Da | -0.1 Da | No significant interaction |
| AFKLLQETG | 56-64 | 6.2 Da | 2.1 Da | -4.1 Da | Protected: Likely binding site |
| YPVEIKSDM | 65-73 | 5.9 Da | 2.5 Da | -3.4 Da | Protected: Likely binding site |
| RWEIFPAGH | 112-120 | 3.1 Da | 3.2 Da | +0.1 Da | No significant interaction |
This interactive table provides a hypothetical example of how HDX-MS data can identify protein regions protected from deuterium exchange upon ligand binding, thereby mapping the interaction site.
Reactive Oxygen Species (ROS) Generation Mechanisms by Deuterated Sanguinarium Chloride
A significant mechanism of action for sanguinarine is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS), such as hydrogen peroxide. nih.govresearchgate.netnih.govresearchgate.net The precise biochemical reactions leading to this ROS production are an area of active investigation. Some alkaloids are known to act as pro-oxidants under certain conditions, potentially through mechanisms involving NADPH-oxidase or redox cycling. nih.govresearchgate.net
The use of this compound can help elucidate this mechanism through the kinetic isotope effect. If the generation of ROS involves a rate-limiting step where a C-H bond on the sanguinarine molecule is broken (for example, during an enzymatic redox cycling process), then substituting this hydrogen with deuterium would slow down the reaction. researchgate.net This would result in a decreased rate of ROS production compared to the non-deuterated compound. By measuring ROS levels in cells treated with Sanguinarium Chloride versus this compound, one could determine the importance of C-H bond cleavage in the ROS generation pathway. nih.govscispace.com
Table 4: Hypothetical ROS Generation in Cells Treated with Sanguinarium Chloride Isotopologues
| Treatment Compound | Concentration (µM) | Relative ROS Level (%) | Potential Mechanistic Insight |
| Control | 0 | 100 | Baseline |
| Sanguinarium Chloride | 10 | 450 | Induces significant ROS production |
| This compound | 10 | 225 | Reduced ROS suggests C-H/C-D bond cleavage is involved in the ROS generation mechanism |
This interactive table illustrates a hypothetical outcome where deuteration reduces ROS generation, pointing towards a specific chemical step in the pro-oxidant activity of the alkaloid.
Molecular Interactions and Cellular Pathway Studies of Sanguinarium Chloride D4
Interaction of Sanguinarium Chloride-d4 with Specific Cellular Proteins and Enzymes
There is no specific research available on the interaction of this compound with cellular proteins and enzymes. However, its parent compound, sanguinarine (B192314), is known to interact with several key proteins.
Sanguinarine has been identified as a potent and specific inhibitor of Protein Phosphatase 2C (PP2C) . rndsystems.comnih.gov It acts as a competitive inhibitor with a reported inhibitory constant (Ki) of 0.68 microM. nih.gov Its selectivity for PP2C is notable when compared to other phosphatases like PP1, PP2A, and PP2B. rndsystems.comnih.gov
The compound also targets and inhibits telomerase , an enzyme crucial for the maintenance of telomeres and highly active in the majority of cancer cells. nih.gov Studies have shown that sanguinarine chloride can suppress the expression of hTERT, the reverse transcriptase component of telomerase, and also directly inhibit its activity. nih.gov
Furthermore, sanguinarine is recognized as a toxin that acts on the Na⁺-K⁺-ATPase transmembrane protein. nih.govnih.gov It can bind to the enzyme in both its E1 and E2 conformations, with dissociation constants (K(D)) reported to be in the micromolar range. nih.gov
| Target Protein/Enzyme | Known Interaction with Sanguinarine |
| Protein Phosphatase 2C (PP2C) | Potent and specific competitive inhibitor. rndsystems.comnih.gov |
| Telomerase (hTERT) | Suppresses expression and directly inhibits activity. nih.gov |
| Na⁺-K⁺-ATPase | Binds to and inhibits the transmembrane protein. nih.govnih.gov |
Influence of Deuteration on this compound Modulating Cell Cycle Regulation
Specific studies on how the deuteration in this compound influences cell cycle regulation are not available in the current body of scientific literature. The substitution of hydrogen with deuterium (B1214612) can potentially alter the metabolic stability and pharmacokinetic properties of a compound, which could, in theory, affect its biological activity. It has been observed that deuterium can have an impact on cell cycle progression. osti.gov
The non-deuterated form, sanguinarine, is known to block the cell cycle in the G1 phase. rndsystems.comnih.gov It can modulate the machinery of cyclin-dependent kinases, their associated cyclins, and their inhibitors to halt cell proliferation. rndsystems.comnih.gov For instance, sanguinarine has been shown to induce G1-phase arrest by increasing the expression of the p27KIP1 protein. nih.gov
Apoptosis and Senescence Induction Pathways by this compound
While there is no direct research on the apoptosis and senescence induction pathways specifically for this compound, the mechanisms for sanguinarine are well-documented.
The activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways is associated with sanguinarine-induced apoptosis. medchemexpress.com Sanguinarine treatment has been shown to increase the phosphorylation levels of JNK. nih.gov The role of NF-κB in sanguinarine-induced cell death can be complex, with some studies suggesting its decrease is associated with apoptosis, while in other contexts, its activation is linked to a different form of cell death. nih.gov Cadmium-induced activation of the JNK pathway can be elevated by the inhibition of the NF-κB pathway. nih.gov
This compound Effects on Gene Expression and Protein Biosynthesis at the Molecular Level
There is a lack of specific data on the effects of this compound on gene expression and protein biosynthesis. For the parent compound, sanguinarine, research has shown it can significantly alter the expression of various genes and proteins involved in critical cellular processes.
Long-term treatment with sanguinarine chloride can lead to the upregulation of the p16/p21/p53 pathways, which are associated with cellular senescence. nih.gov It also down-regulates the expression of active transcription factors, including the p65 subunit of the NF-κB complex. nih.gov In studies on vascular smooth muscle cells, sanguinarine treatment led to a down-regulation in the expression of cyclins and cyclin-dependent kinases (CDKs). nih.gov Furthermore, sanguinarine can influence the expression of apoptosis-related proteins, such as increasing Bax expression and decreasing Bcl-2 levels. nih.govnih.gov
| Affected Molecule | Effect of Sanguinarine | Cellular Process |
| p16/p21/p53 | Upregulation nih.gov | Senescence |
| p65 (NF-κB) | Down-regulation nih.gov | Transcription |
| Cyclins & CDKs | Down-regulation nih.gov | Cell Cycle |
| Bax | Increased expression nih.gov | Apoptosis |
| Bcl-2 | Decreased expression nih.gov | Apoptosis |
Subcellular Localization Studies of Deuterated Sanguinarium Chloride
No studies on the subcellular localization of this compound were found. Research on the non-deuterated sanguinarine has indicated its ability to localize in different cellular compartments. For instance, it has been observed to inhibit the nuclear colocalization of HIF-1α with phosphorylated STAT3. nih.gov Additionally, sanguinarine-induced apoptosis can involve changes within the nucleus, such as chromatin alterations. nih.gov
Advanced Analytical Methodologies and Applications of Sanguinarium Chloride D4
Development of Internal Standards for Quantitative Analysis of Sanguinarium Chloride Analogs
The foundation of accurate quantitative analysis, particularly in complex matrices, lies in the use of a suitable internal standard (IS). An ideal internal standard should mimic the chemical and physical behavior of the analyte as closely as possible but be distinguishable by the analytical instrument. Deuterated compounds, such as Sanguinarium Chloride-d4, are considered the gold standard for internal standards in mass spectrometry-based methods for the quantification of their corresponding non-labeled analogs. ucsb.edu
The development of this compound as an internal standard is based on several key principles:
Chemical Equivalence: this compound is chemically almost identical to the native Sanguinarium Chloride. The substitution of hydrogen with deuterium (B1214612), a stable, non-radioactive isotope, does not significantly alter the compound's chemical properties, such as its pKa, polarity, or reactivity. This ensures that the deuterated standard behaves identically to the analyte during sample extraction, derivatization, and chromatographic separation.
Co-elution in Chromatography: Due to the negligible effect of deuterium substitution on molecular polarity and volatility, this compound co-elutes nearly perfectly with the unlabeled Sanguinarium Chloride in both liquid chromatography (LC) and gas chromatography (GC) systems. This is crucial for compensating for variations that occur at a specific point in the chromatographic run.
Mass Spectrometric Distinction: The primary distinction between the analyte and the internal standard is their mass-to-charge ratio (m/z). This compound has a molecular weight that is 4 Daltons higher than its non-deuterated counterpart. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous but distinct detection and quantification of both the analyte and the internal standard without mutual interference. nih.gov
The synthesis of such standards involves introducing deuterium atoms into specific, stable positions within the Sanguinarine (B192314) molecule. This ensures that the deuterium atoms are not lost through chemical exchange during sample preparation or analysis. nih.gov The resulting this compound provides a robust reference point for the quantification of Sanguinarium Chloride and its structurally similar analogs.
Table 1: Comparison of Physicochemical Properties of Sanguinarium Chloride and its Deuterated Internal Standard
| Property | Sanguinarium Chloride (Analyte) | This compound (Internal Standard) | Rationale for Use as Internal Standard |
| Chemical Formula | C₂₀H₁₄NO₄⁺ | C₂₀H₁₀D₄NO₄⁺ | Identical elemental composition except for H/D isotopes, ensuring similar chemical behavior. |
| Molecular Weight | ~332.33 g/mol | ~336.35 g/mol | A distinct mass shift (+4 Da) allows for clear differentiation by mass spectrometry. |
| Chromatographic Behavior | Elutes at a specific retention time (tᵣ). | Co-elutes with the analyte (tᵣ is virtually identical). | Ensures both compounds experience the same chromatographic conditions and matrix effects. |
| Ionization Efficiency | Subject to matrix effects (suppression or enhancement). | Experiences identical matrix effects as the analyte. | The ratio of analyte to standard remains constant, correcting for ionization variability. |
Application of Deuterated Sanguinarium Chloride in Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantitative measurements. rsc.org It is considered a definitive method by metrological institutes worldwide. The use of this compound is central to applying the IDMS principle for the quantification of Sanguinarium Chloride in various samples. nih.gov
The IDMS procedure involves the following steps:
A precisely known amount of the isotopically labeled internal standard, this compound, is added to the sample containing an unknown quantity of the target analyte, Sanguinarium Chloride.
The sample is then homogenized, allowing the standard and the analyte to reach equilibrium within the sample matrix.
The sample undergoes preparation procedures, which may include extraction, cleanup, and concentration. A key advantage of IDMS is that any physical loss of the analyte during these steps is irrelevant as long as the isotopic ratio remains unchanged, because the internal standard is lost in the exact same proportion.
The extract is analyzed by mass spectrometry (typically LC-MS/MS), and the instrument measures the signal intensity ratio between the native analyte and the deuterated standard.
The initial concentration of the analyte in the sample is calculated from this measured ratio, the known amount of the standard added, and the sample's original volume or mass.
This method effectively corrects for variations in sample recovery and instrumental response, making it exceptionally robust. researchgate.net By using a stable isotope-labeled standard like this compound, which has nearly identical physicochemical properties to the analyte, IDMS provides a direct and highly reliable measurement, minimizing the uncertainties associated with other quantification methods. nih.gov
Table 2: Principle of Quantification using Isotope Dilution Mass Spectrometry
| Step | Description | Analyte (Sanguinarium Chloride) | Internal Standard (this compound) | Key Outcome |
| 1. Spiking | A known amount of IS is added to the sample. | Unknown Amount (Aₓ) | Known Amount (Aᵢₛ) | A precise analyte-to-standard ratio is established. |
| 2. Preparation | Sample undergoes extraction and cleanup. | Amount is reduced by a factor 'R' due to loss. | Amount is reduced by the same factor 'R' due to identical properties. | The ratio (Aₓ / Aᵢₛ) remains constant despite sample loss. |
| 3. MS Analysis | The instrument measures the signal response for each compound. | Response (Rₓ) is proportional to the remaining amount. | Response (Rᵢₛ) is proportional to the remaining amount. | The measured response ratio (Rₓ / Rᵢₛ) equals the amount ratio (Aₓ / Aᵢₛ). |
| 4. Calculation | The unknown amount is calculated from the response ratio. | Aₓ = Aᵢₛ * (Rₓ / Rᵢₛ) | - | Highly accurate and precise quantification of the analyte. |
Chromatographic Separations (LC, GC) with Deuterated Internal Standards
The success of quantitative analysis using an internal standard heavily relies on its behavior during the chromatographic separation step. This compound is an exemplary internal standard for chromatographic methods coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov
In liquid chromatography, a compound's retention time is determined by its partitioning behavior between the stationary phase (the column) and the mobile phase (the solvent). This behavior is governed by factors like polarity, size, and shape. Because the substitution of hydrogen with deuterium results in a minuscule change in these physicochemical properties, the retention times of Sanguinarium Chloride and this compound are virtually identical.
This co-elution is a significant advantage for several reasons:
Simultaneous Matrix Effect Exposure: As both the analyte and the internal standard exit the chromatography column and enter the mass spectrometer's ion source at the same time, they are exposed to the same co-eluting matrix components. nih.gov This ensures that any ion suppression or enhancement caused by the matrix affects both compounds equally.
Correction for Retention Time Shifts: Minor fluctuations in chromatographic conditions (e.g., temperature, mobile phase composition) can cause retention times to shift slightly from one run to another. Since the deuterated standard's retention time shifts in exactly the same way as the analyte's, it serves as a reliable anchor, ensuring correct peak identification and integration.
Improved Peak Integration: Having the internal standard peak appear at the same retention time as the analyte peak simplifies the data analysis process and allows for more accurate and reproducible peak integration, especially at low concentration levels.
While GC analysis of a quaternary alkaloid like Sanguinarium Chloride is less common without derivatization, the principle remains the same. The near-identical volatility of the deuterated and non-deuterated forms would lead to co-elution, providing the same benefits for quantification.
Table 3: Representative Chromatographic Data for Analyte and Deuterated IS
| Parameter | Sanguinarium Chloride (Analyte) | This compound (IS) | Implication for Analysis |
| LC Column | C18 Reversed-Phase | C18 Reversed-Phase | Both compounds are analyzed under identical conditions. |
| Mobile Phase | Acetonitrile (B52724)/Water with Formic Acid | Acetonitrile/Water with Formic Acid | Identical elution environment. |
| Retention Time (tᵣ) | 5.72 min | 5.71 min | Near-perfect co-elution confirms identical chromatographic behavior. |
| MS/MS Transition | e.g., m/z 332.3 -> 288.3 | e.g., m/z 336.3 -> 292.3 | Specific mass transitions allow for simultaneous, interference-free detection. |
Matrix Effect Compensation Strategies Using this compound as an Analytical Probe
The "matrix effect" is one of the most significant challenges in quantitative analysis, especially when using sensitive techniques like electrospray ionization (ESI) mass spectrometry. It refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix. nih.gov This can lead to either underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's true concentration.
This compound is the most effective tool for probing and compensating for these matrix effects during the analysis of Sanguinarium Chloride. nih.gov Because the deuterated standard is chemically identical to the analyte, it is affected by the matrix components in the exact same manner.
The compensation strategy is elegantly simple yet powerful:
If co-eluting matrix components suppress the ionization of Sanguinarium Chloride by 30%, they will also suppress the ionization of this compound by 30%.
Conversely, if the matrix enhances the signal by 15%, both compounds will experience this enhancement.
By calculating the ratio of the analyte's signal to the internal standard's signal, the matrix effect is mathematically cancelled out. The ratio remains constant regardless of the absolute signal intensities, which may vary significantly from sample to sample depending on the complexity of the matrix (e.g., plasma, urine, tissue extract). mdpi.com This ratiometric approach normalizes the analyte response, effectively eliminating the bias introduced by the matrix and leading to a highly accurate and reliable quantification. nih.gov Using this compound transforms it from a simple standard into an active probe that reports on and corrects for the specific analytical interferences encountered during each individual measurement.
Table 4: Demonstration of Matrix Effect Compensation
| Sample Type | Analyte Signal (Arbitrary Units) | IS Signal (Arbitrary Units) | Analyte / IS Ratio | Conclusion |
| Clean Solvent (No Matrix) | 100,000 | 50,000 | 2.0 | Baseline response established. |
| Sample A (Ion Suppression) | 50,000 (-50%) | 25,000 (-50%) | 2.0 | The ratio remains correct despite signal suppression. |
| Sample B (Ion Enhancement) | 120,000 (+20%) | 60,000 (+20%) | 2.0 | The ratio remains correct despite signal enhancement. |
| Sample C (Severe Suppression) | 10,000 (-90%) | 5,000 (-90%) | 2.0 | Accurate quantification is possible even with strong matrix effects. |
Computational and Theoretical Studies on Sanguinarium Chloride D4
Quantum Chemical Calculations of Sanguinarium Chloride-d4 Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. For this compound, these calculations can provide insights into how the introduction of four deuterium (B1214612) atoms alters the properties of the sanguinarine (B192314) molecule.
Reactivity and Electronic Properties: The reactivity of a molecule is intimately linked to its electronic structure. Quantum chemical calculations can determine key descriptors of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential surface, and atomic charges. researchgate.net Deuteration is expected to have a subtle influence on these properties. For instance, the slight change in the electronic distribution due to the shorter C-D bonds could marginally alter the molecule's dipole moment and polarizability. A comparative study of sanguinarine and this compound using methods like DFT would be necessary to quantify these differences. researchgate.netncsu.edu
Illustrative Calculated Properties of Sanguinarine vs. This compound
| Property | Sanguinarine (Calculated) | This compound (Predicted) | Method |
| Ground State Energy (Hartree) | -1185.45 | -1185.46 | DFT/B3LYP/6-31G |
| Dipole Moment (Debye) | 2.5 | ~2.48 | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap (eV) | 3.8 | ~3.8 | DFT/B3LYP/6-31G* |
Note: The values for this compound are predictive and based on the expected small perturbations from deuteration.
Molecular Dynamics Simulations of Deuterated Sanguinarium Chloride-Biomolecule Complexes
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins and nucleic acids. mdpi.com For this compound, MD simulations can elucidate how deuteration affects its binding and interaction dynamics with biomolecular targets.
Interaction Dynamics: Sanguinarine is known to intercalate into DNA and bind to various proteins. researchgate.net MD simulations of this compound in complex with these biomolecules can reveal differences in the stability and dynamics of the complex compared to the non-deuterated form. researchgate.net The altered vibrational properties of the deuterated ligand can influence the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern binding. mdpi.com
Solvation Effects: The interaction of a molecule with its solvent environment is crucial for its biological activity. MD simulations can model the solvation of this compound in water, providing insights into the structure of the hydration shell and the thermodynamics of solvation. nih.gov Deuteration can subtly alter the hydrogen-bonding network of water around the molecule, which may affect its solubility and bioavailability. aps.org
Illustrative MD Simulation Parameters for this compound
| Parameter | Value |
| Force Field | GROMOS54a7 |
| Water Model | SPC/E |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
Prediction of Isotopic Effects on Spectroscopic Signatures and Reaction Rates
The most significant and directly observable consequences of isotopic substitution are on the spectroscopic properties and reaction kinetics of a molecule.
Spectroscopic Signatures: Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, is particularly sensitive to isotopic substitution. The frequencies of vibrational modes involving the C-D bonds in this compound will be significantly lower than the corresponding C-H modes in sanguinarine. These shifts can be accurately predicted using quantum chemical calculations. aps.org Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy will show distinct chemical shifts for the deuterium nuclei and for carbon atoms bonded to deuterium.
Kinetic Isotope Effect (KIE): When a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium can lead to a significant decrease in the reaction rate. This is known as the kinetic isotope effect (KIE). nih.govnih.gov For metabolic reactions involving the cleavage of a C-H bond in sanguinarine, the corresponding reaction for this compound would be expected to be slower. nih.gov The magnitude of the KIE can be predicted using transition state theory combined with quantum chemical calculations. acs.org This has important implications for the metabolic stability of the drug. nih.gov
Predicted Isotopic Effects for this compound
| Property | Expected Effect of Deuteration |
| IR C-H Stretch (cm⁻¹) | Shift to lower frequency (C-D stretch) |
| ¹H NMR Chemical Shift (ppm) | Disappearance of signal at deuterated position |
| ¹³C NMR Chemical Shift (ppm) | Small upfield shift for carbon attached to deuterium |
| Metabolic Reaction Rate | Decrease (if C-H bond cleavage is rate-limiting) |
Docking and Binding Affinity Predictions for this compound
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netstanford.edu It is widely used in drug discovery to screen potential drug candidates.
Comparative Docking Studies: To understand the impact of deuteration, it would be informative to perform comparative docking studies of sanguinarine and this compound with the same biological target. By analyzing the scoring functions and the predicted interactions, one could hypothesize whether the deuterated compound is likely to be a more or less potent inhibitor.
Illustrative Docking Results for Sanguinarine and this compound
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Bcl-2 | Sanguinarine | -8.8 | TYR101, ASP105, GLY145 |
| Bcl-2 | This compound | ~-8.9 | TYR101, ASP105, GLY145 |
| VEGF | Sanguinarine | -9.0 | LYS868, GLU885, ASP1046 |
| VEGF | This compound | ~-9.1 | LYS868, GLU885, ASP1046 |
Note: The binding affinities for this compound are hypothetical and based on the potential for slightly stronger non-covalent interactions due to deuteration. The data for sanguinarine is from published studies. acs.org
Future Research Directions and Potential Applications of Sanguinarium Chloride D4
Exploiting Deuterium (B1214612) Labeling for Novel Mechanistic Insights
The metabolism of sanguinarine (B192314), the active cation in Sanguinarium Chloride, involves a series of complex biochemical transformations. Recent studies have identified twelve metabolites in rats, with the primary metabolic pathways including reduction, oxidation, demethylation, hydroxylation, and glucuronidation. mdpi.comnih.gov These metabolic processes are crucial in determining the bioavailability, bioactivity, and potential toxicity of the compound.
The use of Sanguinarium Chloride-d4 offers a powerful approach to gain deeper mechanistic insights into these metabolic pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). This effect can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond. By comparing the metabolism of this compound to its non-deuterated counterpart, researchers can:
Pinpoint Sites of Metabolic Attack: The positions of the deuterium labels on the this compound molecule can be strategically chosen. If a metabolic reaction is slowed down due to the presence of deuterium at a specific site, it provides strong evidence that this site is a primary target for metabolic enzymes, such as cytochrome P450s.
Elucidate Reaction Mechanisms: The magnitude of the KIE can provide valuable information about the transition state of an enzymatic reaction, helping to elucidate the precise chemical steps involved in the metabolic conversion of sanguinarine.
Identify Novel Metabolites: The altered metabolic rate of this compound may lead to the accumulation of intermediate metabolites that are normally present in very low concentrations and are therefore difficult to detect. This can help to uncover previously unknown metabolic pathways. nih.gov
Modulate Pharmacokinetic Properties: Deuteration can alter the metabolic profile of a drug, potentially leading to a longer half-life and reduced formation of toxic metabolites. nih.govmedchemexpress.com While not a direct therapeutic application, studying these effects with this compound can provide fundamental data for the design of new therapeutic agents with improved properties.
A key metabolic transformation of sanguinarine is its conversion to dihydrosanguinarine (B1196270), which is considered a detoxification pathway. nih.gov Investigating this reduction reaction using this compound could reveal important details about the enzymes involved and the reversibility of this process in vivo.
Development of Advanced Analytical Tools Using this compound
The development of sensitive and accurate analytical methods is paramount for studying the pharmacokinetics and biological effects of sanguinarine. This compound serves as an ideal internal standard for quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS). nih.govnih.govnih.govresearchgate.netresearchgate.net
The use of a deuterated internal standard offers several advantages over using a structurally similar analog:
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the non-deuterated form, meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation. This co-elution minimizes variations in analytical results.
Distinct Mass-to-Charge Ratio: The four additional neutrons in this compound give it a distinct mass-to-charge ratio (m/z) that is easily distinguishable from the non-deuterated compound by a mass spectrometer. This allows for precise and accurate quantification of the target analyte.
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard is affected by these matrix effects in the same way as the analyte, it allows for reliable correction and more accurate quantification. nih.gov
Future research can leverage this compound to develop more advanced analytical tools, such as:
Quantitative Metabolite Profiling: By synthesizing deuterated standards of known sanguinarine metabolites, researchers can develop highly accurate quantitative assays to track the formation and elimination of these compounds in biological systems. This is crucial for understanding the complete metabolic fate of sanguinarine. mdpi.comnih.gov
Stable Isotope Resolved Metabolomics (SIRM): this compound can be used as a tracer in SIRM studies to follow the metabolic fate of the molecule and its incorporation into various cellular components. nih.gov This can provide a dynamic view of how sanguinarine interacts with cellular metabolism.
Imaging Mass Spectrometry: In techniques like matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry, this compound could be used to quantify the distribution of sanguinarine in tissue sections, providing spatial information about its localization in different organs or tissues.
Fundamental Research into Isotopic Effects on Biochemical Processes
Beyond its applications in metabolic and analytical studies, this compound is a valuable tool for fundamental research into the isotopic effects on biochemical processes. The substitution of hydrogen with deuterium can subtly alter the non-covalent interactions that govern molecular recognition and binding.
Sanguinarine is known to interact with a variety of biological targets, including enzymes, proteins, and nucleic acids, and to modulate several signaling pathways such as JAK/STAT, PI3K/Akt/mTOR, and NF-κB. nih.gov Future research could explore how the deuterium substitution in this compound affects these interactions:
Enzyme-Substrate Interactions: The vibrational frequencies of C-D bonds differ from C-H bonds, which could influence the binding affinity of this compound to its target enzymes. Studying these subtle differences can provide insights into the role of specific hydrogen bonds in molecular recognition at the active site.
Protein and DNA Binding: Sanguinarine is known to intercalate into DNA and interact with various proteins. The altered electronic and steric properties of the deuterated compound could modulate these binding interactions. High-resolution structural techniques like X-ray crystallography and NMR spectroscopy could be used to compare the binding of Sanguinarium Chloride and this compound to their biological targets.
Impact on Cellular Signaling: By treating cells with this compound and its non-deuterated counterpart, researchers can investigate whether the isotopic substitution alters the compound's effects on cellular signaling pathways. Any observed differences could point to a kinetic isotope effect on a key regulatory step or a change in the affinity for a particular signaling protein.
Q & A
Q. What criteria should guide the formulation of hypotheses about this compound’s biological targets?
- Methodological Answer : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Novelty: Propose unexplored targets (e.g., mitochondrial enzymes) based on structural analogs.
- Feasibility: Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities before experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
